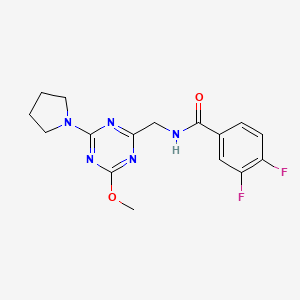

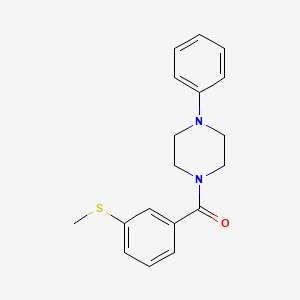

![molecular formula C17H18N6O2 B2386461 8-(2-アミノフェニル)-3-エチル-1,7-ジメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 915915-90-1](/img/structure/B2386461.png)

8-(2-アミノフェニル)-3-エチル-1,7-ジメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound under investigation. It is also known as CB11, a novel purine-based PPARγ ligand . It has been studied for its effects on human non-small-cell lung cancer cells .

Chemical Reactions Analysis

CB11 mediates PPARγ-dependent cell death, reactive oxygen species (ROS) production, mitochondrial membrane potential (MMP) collapse, cell cycle arrest, lactate dehydrogenase (LDH) cytotoxicity, and caspase-3 activity in human NSCLC cells .科学的研究の応用

抗菌活性

この化合物は、その抗菌特性について調査されています。研究者たちは、フェニルチアゾリル尿素/アミドと2-アミノ-4-フェニルチアゾール部分を融合させた新規な尿素およびアミド誘導体を合成しました。これらの誘導体は、黄色ブドウ球菌、枯草菌、大腸菌、緑膿菌などの細菌株に対するin vitro抗菌活性について評価されました。 注目すべきことに、チアゾリル-N-置換アミド誘導体は、対応する置換フェニルチアゾリル尿素アナログと比較して、より優れた抗菌活性を示しました .

抗酸化特性

最近の調査では、この化合物の抗酸化の可能性が探求されています。(E)-2-シアノ-2-(5-メチル-3,4-ジヒドロシクロペンタ[b]インドール-1(2H)-イリデン)アセトアミドおよび(E)-2-(5-クロロ-3,4-ジヒドロシクロペンタ[b]インドール-1(2H)-イリデン)-2-シアノアセトアミドなどの特定の誘導体は、有意な抗酸化活性を示しました。 これらの知見は、この化合物が酸化ストレスの管理に役割を果たす可能性があることを示唆しています .

キナゾリン誘導体

マイクロ波支援法と従来の加熱法を比較した研究により、2-(2-アミノフェニル)-1H-ベンゾイミダゾールとオクタンアルから新規なキナゾリン誘導体が合成されました。 得られた化合物である6-ヘプチル-5,6-ジヒドロベンゾ[4,5]イミダゾ[1,2-c]キナゾリン(OCT)は、さまざまな分野で潜在的な用途がある可能性があります .

創薬と開発

創薬における「分子ハイブリッド化」の概念は、異なる生物活性物質からのファーマコフォア部分を組み合わせることで、効力と親和性を向上させたハイブリッド分子を作成することを含みます。 この化合物のユニークな構造は、このようなハイブリッド化戦略にとって興味深い候補であり、新しい薬剤候補につながる可能性があります .

ファーマコフォアの探索

2-アミノ-4-フェニルチアゾール部分がさまざまな薬理学的に活性な分子に現れることから、研究者たちは、この部分をフェニルチアゾリル尿素/アミドとエーテル側鎖と融合させた化合物について探索してきました。 この探索は、新しいファーマコフォアを特定し、創薬の取り組みを強化することを目的としています .

構造活性相関

研究者たちは、新たに合成された化合物の抗菌活性に対するハロゲン基(クロロ基やフルオロ基など)の影響を研究してきました。 構造活性相関を理解することは、化合物の特性を最適化し、より効果的な誘導体を設計するために不可欠です .

特性

IUPAC Name |

6-(2-aminophenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-8-6-5-7-11(12)18/h5-9H,4,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOYNFFSOVUUOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)